molecular formula C21H18ClN3O3 B2507403 1-(3-chlorophenyl)-4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)pyrazine-2,3(1H,4H)-dione CAS No. 1421483-42-2

1-(3-chlorophenyl)-4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)pyrazine-2,3(1H,4H)-dione

Cat. No.: B2507403
CAS No.: 1421483-42-2
M. Wt: 395.84
InChI Key: WNORNLAZXJYZAX-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)pyrazine-2,3(1H,4H)-dione is a useful research compound. Its molecular formula is C21H18ClN3O3 and its molecular weight is 395.84. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antioxidant Applications

Research has demonstrated the synthesis and characterization of quinolinone derivatives, highlighting their potential as antioxidants in specific applications, such as lubricating greases. For instance, Hussein et al. (2016) synthesized derivatives like 4-Hydroxy Quinolinone and evaluated their efficiency as antioxidants in lubricating greases. They found that these compounds could significantly decrease the total acid number and oxygen pressure drop, indicating their potential utility in enhancing the oxidative stability of lubricating compositions (Hussein, Ismail, & El-Adly, 2016).

Biological Applications

Further studies have expanded into the biological realm, where novel compounds containing the quinolinone structure have been synthesized for exploring their antioxidant and antitumor activities. Hassanien et al. (2022) created binary and fused compounds based on lawsone, showing promise for both antioxidant and antitumor activities through calorimetrical measurements and tests against Ehrlich ascites carcinoma (EAC) cells. Their findings suggest the potential of these novel compounds in medical and pharmacological applications (Hassanien, Abd El-Ghani, & Elbana, 2022).

Corrosion Inhibition

Additionally, compounds with similar structural features have been investigated for their efficacy as corrosion inhibitors. Chadli et al. (2017) synthesized aza-pseudopeptides and tested their performance as corrosion inhibitors for mild steel in acidic environments. Their research demonstrated that these compounds are efficient corrosion inhibitors, with inhibition efficiencies increasing with concentration. The study suggests the application of these compounds in protecting metal surfaces from corrosive processes (Chadli, Elherri, Elmsellem, Elazzouzi, Merad, Aouniti, Hammouti, Mulengi, & Zarrouk, 2017).

Antimicrobial Activity

Research into quinolinone derivatives has also revealed their potential in combating microbial infections. Desai, Shihora, and Moradia (2007) synthesized new quinazolines with antimicrobial properties, demonstrating their effectiveness against various bacterial and fungal strains. This research opens pathways for the development of new antimicrobial agents based on the quinolinone structure, which could be critical in addressing drug-resistant infections (Desai, Shihora, & Moradia, 2007).

Properties

IUPAC Name

1-(3-chlorophenyl)-4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]pyrazine-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O3/c22-16-7-3-8-17(13-16)24-12-11-23(20(27)21(24)28)14-19(26)25-10-4-6-15-5-1-2-9-18(15)25/h1-3,5,7-9,11-13H,4,6,10,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNORNLAZXJYZAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CN3C=CN(C(=O)C3=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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